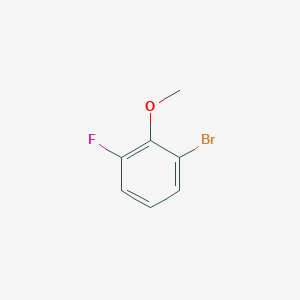

2-Bromo-6-fluoroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSQPLJXDTXSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582876 | |

| Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845829-94-9 | |

| Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-fluoro-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-6-fluoroanisole

An In-Depth Technical Guide to 2-Bromo-6-fluoroanisole (CAS: 845829-94-9): Properties, Synthesis, and Applications

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound (CAS No. 845829-94-9) has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctional substitution pattern—comprising a nucleophilic methoxy group, a directing fluoro group, and a reactive bromo group—offers a sophisticated handle for chemists to construct complex molecular architectures with high precision.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of its properties, field-proven synthesis protocols, reactivity, and critical applications, designed for researchers and drug development professionals.

Section 1: Core Physicochemical Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction setup, and safety protocols. All quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 845829-94-9 | [1][2][3] |

| Synonyms | 1-Bromo-3-fluoro-2-methoxybenzene | [1][2][4] |

| Molecular Formula | C₇H₆BrFO | [1][2][5] |

| Molecular Weight | 205.03 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 208.6 ± 20.0 °C at 760 mmHg | [2][3] |

| Density | 1.532 ± 0.06 g/cm³ | [2][3] |

| Flash Point | 94.4 °C | [2][8] |

| Refractive Index | 1.518 | [2] |

| Storage | Store at 0-8°C or Room Temp, Sealed in Dry, Dark Place | [1][2][3] |

| PubChem ID | 16102688 | [1] |

| MDL Number | MFCD04974125 | [1] |

Section 2: Synthesis and Mechanistic Insights

A reliable and scalable synthesis is crucial for the widespread adoption of a building block. The most common and efficient laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis, starting from the commercially available 2-bromo-6-fluorophenol.

Workflow: Synthesis of this compound

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Methylation of 2-bromo-6-fluorophenol

This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-6-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of phenol). The choice of DMF, a polar aprotic solvent, is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without protonating the base or the resulting phenoxide. Begin stirring and add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). K₂CO₃ is a mild and effective base for deprotonating the phenol to form the potassium phenoxide nucleophile in situ.

-

Reagent Addition: Slowly add methyl iodide (CH₃I, 1.2 eq) to the stirring suspension at room temperature (20-25°C).[2] The slight excess of the electrophile ensures the complete consumption of the valuable phenoxide intermediate.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing the disappearance of the starting phenol spot.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (approx. 20 mL per 1 g of starting phenol). Extract the aqueous layer three times with diethyl ether or ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium chloride (brine) solution to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Final Product: The resulting crude oil is typically of high purity but can be further purified by vacuum distillation if necessary to yield this compound as a clear liquid.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional groups. The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

-

Cross-Coupling Reactions: The C-Br bond is readily activated by palladium or copper catalysts, enabling Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[9] This allows for the precise installation of aryl, heteroaryl, vinyl, alkynyl, and amino moieties.

-

Directed Ortho-Metalation: The potent ortho-directing ability of the methoxy group, potentially in concert with the fluoro group, could allow for lithiation at the C3 position, opening pathways for introducing other substituents.

Logical Relationship: Role in Cross-Coupling

Caption: Role as a key building block in palladium-catalyzed coupling.

Representative Protocol: Suzuki-Miyaura Coupling

This general protocol illustrates how this compound can be used to form a biaryl structure, a common motif in medicinal chemistry.

-

Inert Atmosphere: In an oven-dried flask under an argon or nitrogen atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The subsequent purification steps are similar to those described in the synthesis protocol, often concluding with column chromatography to isolate the pure biaryl product.

Section 4: Applications in Research and Development

The unique electronic and steric properties of this compound make it a sought-after intermediate in several high-value R&D areas.

-

Pharmaceutical Development: It is a key intermediate for synthesizing a wide range of pharmaceuticals that target specific biological pathways.[1] It is explicitly noted as a reactant in the preparation of quinazolines, which function as c-Jun N-terminal kinase (JNK) inhibitors with good brain penetration, relevant for neurodegenerative diseases and oncology.[2]

-

Agrochemicals: The incorporation of both bromine and fluorine atoms can enhance the biological activity of molecules, making this compound a valuable precursor for novel and effective crop protection products like pesticides and herbicides.[1]

-

Material Science: The compound is used in developing advanced materials, including specialized polymers and coatings, where its chemical properties can impart enhanced durability and performance characteristics.[1]

Section 5: Safety and Handling

-

Hazard Identification: Based on related compounds, this compound should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11][12] It may also cause respiratory irritation.[7][11][12]

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Keep the container tightly closed and store in a cool, dry, and dark place as recommended.[1][3] Avoid contact with strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a strategic asset for chemists in drug discovery, agrochemical synthesis, and materials science. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this powerful building block to construct the complex molecules that will drive future scientific advancements.

References

-

This compound - LookChem. [Link]

-

Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope. [Link]

-

This compound: A Versatile Intermediate for Organic ... - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound (C007B-054330) - Cenmed Enterprises. [Link]

-

This compound - CRO SPLENDID LAB. [Link]

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P

-

Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-6-fluoroaniline - PubChem. [Link]

-

2-Bromoanisole - Wikipedia. [Link]

-

2-Bromo-6-fluorotoluene - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 845829-94-9 [m.chemicalbook.com]

- 4. 845829-94-9 | 1-Bromo-3-fluoro-2-methoxybenzene - AiFChem [aifchem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Bromoanisole - Wikipedia [en.wikipedia.org]

- 10. cenmed.com [cenmed.com]

- 11. 2-Bromo-6-fluoroaniline | C6H5BrFN | CID 2782940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-6-fluoroanisole: Properties, Synthesis, and Applications in Chemical R&D

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-6-fluoroanisole (CAS No. 845829-94-9), a halogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The document details the molecule's fundamental physicochemical properties, outlines a standard laboratory-scale synthesis and purification protocol, describes methods for analytical characterization, and explores its applications as a versatile synthetic intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this building block in complex molecule synthesis.

Core Physicochemical Properties

This compound, also known as 1-Bromo-3-fluoro-2-methoxybenzene, is a disubstituted anisole derivative. The strategic placement of the bromine and fluorine atoms ortho and meta to the methoxy group, respectively, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] The core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrFO | [1][2][3] |

| Molecular Weight | 205.03 g/mol | [1][2][4] |

| CAS Number | 845829-94-9 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 208.6 ± 20.0 °C at 760 mmHg | [2][6] |

| Density | 1.532 g/cm³ (predicted) | [2][6] |

| Refractive Index | 1.518 | [2] |

| Flash Point | 94.4 °C | [2][7] |

Synthesis and Purification Strategies

The synthesis of this compound is most commonly achieved via the methylation of 2-bromo-6-fluorophenol. This route is favored due to the commercial availability of the phenol precursor and the high efficiency of the Williamson ether synthesis.

Causality in Synthetic Design

The choice of a strong base like sodium hydride (NaH) is critical for the quantitative deprotonation of the weakly acidic phenol, forming the corresponding phenoxide. This highly nucleophilic phenoxide readily attacks the methylating agent. Dimethyl sulfate or methyl iodide are common methylating agents; however, dimethyl sulfate is often preferred on a larger scale due to its lower cost and higher boiling point, although it is highly toxic and requires careful handling. Tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and effectively solvates the sodium phenoxide intermediate.

Detailed Synthesis Protocol: Methylation of 2-Bromo-6-fluorophenol

Materials:

-

2-Bromo-6-fluorophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfate (Me₂SO₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add 2-bromo-6-fluorophenol (1.0 eq).

-

Dissolve the phenol in anhydrous THF (approx. 5-10 mL per gram of phenol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C.

-

Add dimethyl sulfate (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product is typically a yellow to brown oil. High purity (>97%) can be achieved via vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A self-validating protocol for identity and purity assessment relies on a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming the molecular weight.

-

Purity: A single major peak should be observed on the chromatogram.

-

Mass Spectrum: The electron ionization (EI) mass spectrum will show a characteristic molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed for the molecular ion (M⁺) and the M+2 ion. For C₇H₆BrFO, this corresponds to m/z values around 204 and 206.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation.

-

¹H NMR: The spectrum will show distinct signals for the three aromatic protons and the methoxy group protons. The chemical shifts and coupling constants (J-values) will be influenced by the adjacent bromo and fluoro substituents. The methoxy group (–OCH₃) will appear as a singlet around 3.9 ppm.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The C-F and C-Br carbons will exhibit characteristic chemical shifts, and the aromatic carbons will show C-F coupling.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

Analytical Validation Workflow

Caption: Quality control workflow for validating this compound.

Applications in Research and Development

This compound serves as a valuable building block for introducing the 2-fluoro-6-methoxyphenyl moiety into larger molecules.[1] Its utility stems from the differential reactivity of the C-Br bond.

Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The presence of the ortho-fluoro and meta-methoxy groups can electronically modulate the reactivity of the aromatic ring and influence the properties (e.g., metabolic stability, binding affinity) of the final product, a feature highly desirable in drug discovery.[9]

Grignard Reagent Formation

The compound can be converted into a Grignard reagent (2-fluoro-6-methoxyphenylmagnesium bromide) by reacting with magnesium metal. This nucleophilic reagent can then be used to react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to form new C-C bonds.

Role in Pharmaceutical and Agrochemical Synthesis

This intermediate is utilized in the synthesis pathways of various pharmaceuticals and agrochemicals.[1] The unique substitution pattern is often a key feature in molecules designed to target specific biological pathways or to enhance efficacy in crop protection products.[1] While specific drug candidates are often proprietary, the frequent appearance of the 2-fluoro-6-methoxyphenyl scaffold in patent literature underscores the importance of its precursor, this compound.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[12][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is often at room temperature or refrigerated (0-8°C) to ensure long-term stability.[1][2][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, April 8). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. Retrieved from [Link]

-

Alfa Chemical. (n.d.). Good Price CAS 845829-94-9 | this compound for Sale. Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoroanisole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoroaniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 845829-94-9 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

2-Bromo-6-fluoroanisole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-6-fluoroanisole

Foreword

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Halogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction handles for diversification. Among these, this compound (CAS No. 845829-94-9) emerges as a molecule of significant interest. Its unique substitution pattern—a bromine atom amenable to cross-coupling and organometallic transformations, a fluorine atom that modulates electronic properties and metabolic stability, and a directing methoxy group—provides a rich platform for synthetic exploration. This guide offers an in-depth examination of the chemical and physical properties of this compound, presenting field-proven insights into its synthesis, reactivity, and spectroscopic characterization to support researchers in leveraging its full potential.

Core Physicochemical & Structural Properties

This compound is a colorless to light yellow liquid at room temperature. The strategic placement of its functional groups dictates its physical properties and chemical behavior. The methoxy group acts as an ortho-, para- director in electrophilic aromatic substitution, though the steric hindrance from the adjacent bromine and the deactivating effect of the halogens make such reactions less common. The primary utility of this molecule lies in the reactivity of the carbon-bromine bond.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 845829-94-9 | [1][2] |

| Molecular Formula | C₇H₆BrFO | [2] |

| Molecular Weight | 205.03 g/mol | [2] |

| Boiling Point | ~208.6 °C (at 760 mmHg) | [3] |

| Density | ~1.531 g/cm³ | [3] |

| Appearance | Liquid | [2] |

| Storage | Store in a dark, dry place at room temperature. | [3] |

| Solubility | Soluble in common organic solvents like THF, Dioxane, DMF. | Inferred |

| InChI Key | RLSQPLJXDTXSCL-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The most direct and reliable route to this compound is via the methylation of the corresponding phenol, 2-bromo-6-fluorophenol. This transformation is a classic example of the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[4][5]

Workflow: Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is based on a reported procedure for the synthesis of this compound and the general principles of the Williamson ether synthesis.[3]

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluorophenol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and N,N-dimethylformamide (DMF, approx. 0.5 M).

-

Reaction Initiation: Stir the suspension at room temperature for 10-15 minutes.

-

Methylation: Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) or continue stirring at room temperature. The reaction cited proceeds at 20°C for 24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up:

-

Cool the mixture to room temperature and dilute with water.

-

Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the upfield methoxy signal.

-

Aromatic Region (δ 6.8 - 7.5 ppm): The three aromatic protons will form a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C4 (para to the methoxy group) will likely be the most downfield, appearing as a doublet of doublets or a triplet. The protons at C3 and C5 will also show complex splitting.

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals.

-

Aromatic Carbons (δ 110 - 160 ppm):

-

C-F (¹JCF ≈ 240-260 Hz): The carbon directly attached to fluorine (C6) will be the most downfield in the aromatic region and will appear as a large doublet due to one-bond coupling with ¹⁹F.

-

C-Br (δ ~115 ppm): The carbon bearing the bromine atom (C2) will be significantly shielded compared to an unsubstituted carbon.

-

C-O (δ ~155 ppm): The carbon attached to the methoxy group (C1) will be deshielded.

-

The remaining carbons (C3, C4, C5) will appear in the typical aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

-

-

Methoxy Carbon (δ ~56 ppm): The methoxy carbon (-OCH₃) will appear as a single peak in the aliphatic region.

FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.[6]

-

C-H stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H stretching (Aliphatic): Medium bands between 2850-3000 cm⁻¹ for the methoxy group.

-

C=C stretching (Aromatic): Sharp, medium-intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-O-C stretching (Aryl Ether): A strong, characteristic band in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

-

C-F stretching: A strong band in the 1200-1000 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, typically between 600-500 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the fragmentation pattern provides structural clues.

-

Molecular Ion (M⁺): A prominent molecular ion peak (M⁺) would be expected at m/z 204 and an M+2 peak at m/z 206 of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.

-

Key Fragments: A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) to form a stable phenoxy cation. Therefore, a significant peak would be expected at M-15 (m/z 189/191). Further fragmentation could involve the loss of carbon monoxide (CO) from this intermediate.

Chemical Reactivity & Synthetic Applications

The synthetic utility of this compound is primarily derived from the carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

A. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] this compound is an excellent substrate for this reaction, coupling with various boronic acids or esters to generate substituted biaryl compounds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This is a general procedure adaptable for this compound, based on standard literature methods.[2][8]

-

Inert Atmosphere: To an oven-dried Schlenk flask or microwave vial, add the aryl boronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Reagent Addition: Add this compound (1.0 equiv.).

-

Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture with stirring at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the product by flash column chromatography.

B. Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig Amination

This reaction is a powerful tool for forming aryl-amine bonds.[9] this compound can be coupled with a wide range of primary and secondary amines. The choice of phosphine ligand is critical and often substrate-dependent.

This general protocol is based on established methods for aryl bromides.[10]

-

Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv.) to a dry reaction vessel.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C with stirring until completion.

-

Work-up & Purification: After cooling, the reaction is typically quenched with water or saturated ammonium chloride, extracted, dried, and purified by chromatography.

C. Organometallic Transformations: Grignard and Organolithium Reagents

The C-Br bond can be converted into a nucleophilic carbon center via metal-halogen exchange.

Formation of the Grignard reagent, (2-fluoro-6-methoxyphenyl)magnesium bromide, creates a potent carbon nucleophile.

-

Causality: The reaction requires strictly anhydrous conditions, as any protic source (like water) will instantly quench the Grignard reagent, converting it back to fluoroanisole. The ether solvent (THF or diethyl ether) is crucial as it coordinates to the magnesium center, stabilizing the reagent.

-

Setup: Flame-dry a three-necked flask containing magnesium turnings (1.2 equiv.) and a stir bar under a stream of dry argon or nitrogen. Allow to cool.

-

Solvent: Add anhydrous diethyl ether or THF via syringe.

-

Initiation: Add a small crystal of iodine (which will disappear as the magnesium activates) or a few drops of 1,2-dibromoethane. Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous ether/THF. The reaction may need gentle warming to initiate, evidenced by bubble formation and a cloudy appearance.

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Execution: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure full conversion. The resulting dark grey/brown solution of the Grignard reagent can be used directly in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂).

Treatment with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperature provides a rapid and clean method to form the corresponding aryllithium species.

-

Causality: This exchange is faster than deprotonation of the aromatic ring or nucleophilic attack on the anisole. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl bromide.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. The primary hazards are associated with irritation and potential harm if ingested or inhaled.[2]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling & Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactive site at the carbon-bromine bond allows for reliable participation in a host of high-yield transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The electronic modulation provided by the fluorine and methoxy substituents further enhances its utility in the targeted synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides the foundational chemical knowledge and procedural insights necessary for researchers to effectively and safely incorporate this reagent into their synthetic programs.

References

- The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 9, 2026, from a relevant university chemistry resource.

-

Williamson Ether Synthesis. (n.d.). BYJU'S. Retrieved January 9, 2026, from [Link]

-

Williamson ether synthesis. (2023). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Suzuki Coupling. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved January 9, 2026, from [Link]

- NMR Chemical Shifts. (n.d.).

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 9, 2026, from [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 9, 2026, from a relevant university chemistry resource.

- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Univar USA Inc. (n.d.). Material Safety Data Sheet.

- Infrared Spectroscopy Handout. (n.d.).

- Snieckus, V. (n.d.). Directed (ortho) Metallation.

- Zhengzhou Alfa Chemical Co., Ltd. (n.d.). Benzene Derivative. Retrieved January 9, 2026, from a relevant chemical supplier website.

-

Alfa Chemical. (n.d.). Good Price CAS 845829-94-9 | this compound for Sale. Retrieved January 9, 2026, from [Link]

- BenchChem. (n.d.). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Retrieved January 9, 2026, from a relevant technical guide provider.

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved January 9, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

- Preparation method of 2-bromo-6-fluoroaniline. (2023). Google Patents.

- Snieckus, V., & Chauder, B. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.

-

LookChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Univar Solutions. (n.d.). Safety Data Sheet. Retrieved January 9, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

- Fragmentation and Interpretation of Spectra. (n.d.).

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved January 9, 2026, from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. Retrieved January 9, 2026, from [Link]

- Castrol. (2025). SAFETY DATA SHEET.

- Directed (ortho) Metallation. (n.d.).

- Grignard Reaction. (n.d.). ResearchGate.

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved January 9, 2026, from [Link]

- Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (n.d.). PMC.

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]

- 13C NMR spectroscopy • Chemical shift. (n.d.).

- Organo-lithiation and halogen metal exchange reactions in organic synthesis. (n.d.). Indian Academy of Sciences.

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved January 9, 2026, from [Link]

- FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. (n.d.). PubMed.

- FT-IR spectrum of compound 2. (n.d.). ResearchGate.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1-Bromo-3-fluoro-2-methoxybenzene | 845829-94-9 [sigmaaldrich.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 845829-94-9 Name: [xixisys.com]

- 5. This compound | 845829-94-9 [m.chemicalbook.com]

- 6. intrepidcoatings.com [intrepidcoatings.com]

- 7. 2-Bromo-3-fluoroanisole | 446-59-3 [chemicalbook.com]

- 8. 845829-94-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. Benzene Derivative | Zhengzhou Alfa Chemical Co., Ltd. [en.alfachem.cn]

- 10. Page loading... [guidechem.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 2-Bromo-6-fluoroanisole: Properties, Synthesis, and Applications

This compound (CAS No. 845829-94-9) is a halogenated aromatic ether that has emerged as a significant intermediate in various fields of chemical synthesis.[1][2] Its unique molecular architecture, featuring bromine, fluorine, and methoxy substituents on a benzene ring, imparts enhanced reactivity and selectivity in a multitude of chemical reactions.[1] This guide provides a comprehensive technical overview of its physical properties, spectroscopic signature, safety protocols, and applications, particularly for professionals in pharmaceutical development, agrochemical research, and material science.[1][2] The strategic placement of its functional groups makes it an invaluable precursor for constructing complex molecular frameworks and developing novel therapeutic agents and advanced materials.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The data presented below has been consolidated from various chemical data providers.

| Property | Value | Source(s) |

| CAS Number | 845829-94-9 | [1][2][3] |

| Molecular Formula | C₇H₆BrFO | [1][3][4] |

| Molecular Weight | 205.02 - 205.03 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [5] |

| Density | ~1.53 g/cm³ | [2][3][6] |

| Boiling Point | ~208.6 °C at 760 mmHg | [2][3][6] |

| Flash Point | ~94.4 °C | [2][3] |

| Refractive Index | ~1.518 | [3] |

| Vapor Pressure | 0.306 mmHg at 25°C | [3] |

| Storage Conditions | Store at room temperature, sealed in a dry, dark place. | [3][6] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation of this compound is critical for its use in synthesis. The following describes the expected spectroscopic characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group (-OCH₃) would appear as a sharp singlet, typically downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts and C-F coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Key peaks would include C-H stretching for the aromatic ring and the methyl group, C-O stretching for the ether linkage, and C-Br and C-F stretching vibrations at lower frequencies.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M⁺). A prominent feature will be the isotopic pattern for bromine (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), resulting in two peaks of almost equal intensity (M⁺ and M+2), which is a definitive indicator of a monobrominated compound.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, GHS hazard classifications for structurally similar compounds like 2-bromo-4-fluoroanisole provide guidance on potential hazards.[8]

-

GHS Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Prevention: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11] Wash hands and exposed skin thoroughly after handling.[10][11] Avoid breathing vapors or mists.[9]

-

Response: In case of skin contact, wash immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists or if you feel unwell.[9][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Application in Synthesis: A Methodological Overview

This compound is a valuable precursor in organic synthesis. Its utility is demonstrated in the preparation of pharmacologically active molecules, such as C-Jun N-terminal kinase (JNK) inhibitors.[5] A reported synthesis route to obtain this compound itself involves a multi-step process starting from 3,4-difluoroaniline.[5]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a conceptual representation based on a described synthesis.[5] Researchers should adapt conditions based on laboratory-scale requirements and safety assessments.

-

Step 1: Electrophilic Bromination

-

Under the presence of concentrated sulfuric acid (98%), 3,4-difluoroaniline is reacted with bromosuccinimide.[5]

-

The molar ratio of 3,4-difluoroaniline to bromosuccinimide is typically maintained between 1:1.1 and 1:1.5.[5]

-

The reaction temperature is controlled between 20-60°C for a duration of 2-12 hours to yield the brominated intermediate.[5]

-

Causality: The strong acid protonates the aniline, directing the electrophilic bromine to a specific position on the aromatic ring.

-

-

Step 2: Nucleophilic Aromatic Substitution

-

The brominated intermediate is then reacted with sodium methoxide in methanol.[5]

-

The molar ratio of the intermediate to sodium methoxide is kept between 1:1.1 and 1:1.5.[5]

-

The reaction is conducted at a temperature of 40-60°C for 2-6 hours.[5]

-

Causality: The highly nucleophilic methoxide ion displaces one of the fluorine atoms (typically the one para to the bromine) via an SₙAr mechanism, forming the methoxy group.

-

-

Step 3: Diazotization and Reduction

-

The resulting compound undergoes a diazotization reaction followed by a reduction step to remove the remaining amino group, yielding the final product, this compound.[5]

-

Causality: This classic transformation converts the amino group into a good leaving group (N₂) via a diazonium salt, which is then replaced by a hydrogen atom.

-

Conclusion

This compound stands out as a strategically important chemical intermediate. Its distinct physical properties, combined with its versatile reactivity, make it a compound of high interest for researchers in drug discovery, agrochemistry, and material science.[1] A thorough understanding of its properties, spectroscopic data, and handling requirements is essential for its safe and effective utilization in the laboratory and in industrial production.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. Page loading... [guidechem.com]

- 6. This compound | 845829-94-9 [m.chemicalbook.com]

- 7. lehigh.edu [lehigh.edu]

- 8. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. 2-Bromo-6-fluoroaniline | C6H5BrFN | CID 2782940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR spectrum [chemicalbook.com]

1-Bromo-3-fluoro-2-methoxybenzene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-2-methoxybenzene

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-Bromo-3-fluoro-2-methoxybenzene, a key substituted fluoroanisole intermediate. Such halogenated and methoxylated benzene derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile building blocks for complex molecular architectures.[1] The strategic placement of the bromo, fluoro, and methoxy substituents allows for a wide range of subsequent chemical modifications, including cross-coupling reactions and nucleophilic substitutions.[2][3] This document details established synthetic methodologies, provides step-by-step experimental protocols, and explains the underlying chemical principles governing these transformations. It is intended for an audience of researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the preparation of this valuable compound.

Strategic Overview: Retrosynthetic Analysis

To logically devise the synthesis of 1-Bromo-3-fluoro-2-methoxybenzene, we can consider several retrosynthetic disconnections. The primary challenge lies in achieving the specific 1,2,3-substitution pattern with the desired regiochemistry. The analysis reveals three principal synthetic strategies, each starting from more readily available precursors.

Caption: Retrosynthetic analysis of 1-Bromo-3-fluoro-2-methoxybenzene.

Synthetic Methodologies & Mechanistic Insights

Method 1: Sandmeyer Reaction from 3-Fluoro-2-methoxyaniline

The Sandmeyer reaction is a powerful and highly reliable method for introducing a halide onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[4][5] This route offers excellent regiochemical control, as the positions of the substituents are pre-defined in the starting aniline.

Causality and Expertise: This is often the preferred method for substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution. The conversion of the amino group into a diazonium salt creates an excellent leaving group (N₂ gas), facilitating substitution.[4] The use of a copper(I) salt, such as CuBr, is crucial as it catalyzes the reaction through a single-electron transfer (SET) mechanism, generating an aryl radical that then abstracts the bromine atom from the copper(II) species.[6]

Caption: Workflow for the Sandmeyer synthesis route.

Experimental Protocol:

This protocol is adapted from established Sandmeyer reaction procedures.[7][8]

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-fluoro-2-methoxyaniline (1.0 eq) to a solution of 48% hydrobromic acid (3.0 eq).

-

Cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The reaction can be monitored for the absence of the starting aniline by TLC.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% hydrobromic acid.

-

Cool this catalyst solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with 1M NaOH (to remove acidic impurities) and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-3-fluoro-2-methoxybenzene.

-

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Fluoro-2-methoxyaniline | Pre-defines the final substitution pattern. |

| Reagents | NaNO₂, HBr, CuBr | Standard for Sandmeyer bromination.[7] |

| Temperature | 0–5 °C (Diazotization) | Prevents premature decomposition of the unstable diazonium salt. |

| Catalyst | Copper(I) Bromide | Catalyzes the radical-nucleophilic aromatic substitution.[4] |

| Expected Yield | 65-85% | Typical range for Sandmeyer reactions. |

Method 2: Electrophilic Bromination of 3-Fluoroanisole

Direct bromination of an aromatic ring is a fundamental transformation. However, when multiple directing groups are present, regioselectivity becomes a critical challenge. In 3-fluoroanisole, the methoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director.

Causality and Expertise: The powerful activating effect of the methoxy group will dominate the reaction's regiochemical outcome. The primary positions for electrophilic attack will be C2, C4, and C6 (ortho and para to the methoxy group).

-

C4 (para): Sterically accessible and electronically activated. This will likely be a major product (1-Bromo-4-fluoro-2-methoxybenzene).

-

C6 (ortho): Electronically activated but sterically hindered by the adjacent methoxy group.

-

C2 (ortho): This is the desired position. It is ortho to the methoxy group and meta to the fluorine. While activated by the methoxy group, it is less favored than the para position.

Achieving high selectivity for the desired 1-bromo-3-fluoro-2-methoxybenzene via this route is challenging and may require specific catalysts or reaction conditions to favor ortho-bromination, which are not widely reported.[9] A typical electrophilic bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would likely yield a mixture of isomers, complicating purification.[10]

Method 3: Williamson Ether Synthesis from 2-Bromo-6-fluorophenol

This route involves the formation of the ether linkage as the final key step. It relies on the availability of the precursor 2-Bromo-6-fluorophenol. The Williamson ether synthesis is a robust and high-yielding reaction for forming ethers.

Causality and Expertise: The reaction proceeds via an Sₙ2 mechanism. A base (e.g., NaH, K₂CO₃) is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the desired methoxybenzene derivative.[11] This method's success is contingent on the efficient synthesis or commercial availability of the starting 2-bromo-6-fluorophenol.

Experimental Protocol:

-

Phenoxide Formation:

-

To a solution of 2-bromo-6-fluorophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

-

Methylation:

-

Add the methylating agent, iodomethane (1.2 eq), to the reaction mixture.

-

Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and stir for 4-6 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

After cooling, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or vacuum distillation.

-

Product Characterization

The final product, 1-Bromo-3-fluoro-2-methoxybenzene, is a liquid at room temperature.[12] Its identity and purity should be confirmed using standard analytical techniques.

-

¹H NMR: Protons on the aromatic ring will appear as distinct multiplets, with coupling constants indicating their relative positions (J-coupling). The methoxy group will show a singlet at approximately 3.9 ppm.

-

¹³C NMR: The spectrum will show seven distinct carbon signals, including the methoxy carbon and the six aromatic carbons. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching, C-O ether stretching, and C-Br/C-F stretching will be observed.

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Bromine/Brominating Agents: Highly corrosive, toxic, and strong oxidizers. Handle with extreme care.

-

Sodium Nitrite: Oxidizer, toxic if ingested.

-

Diazonium Salts: Potentially explosive, especially when isolated and dried. It is imperative to keep them in a cold solution and use them immediately after preparation.[13]

-

Hydrobromic Acid: Highly corrosive.

-

Methylating Agents (e.g., Iodomethane): Toxic and potential carcinogens. Handle with care.

-

Organic Solvents: Flammable and should be handled away from ignition sources.

Conclusion

For the regioselective and reliable synthesis of 1-Bromo-3-fluoro-2-methoxybenzene, the Sandmeyer reaction (Method 1) starting from 3-fluoro-2-methoxyaniline stands out as the most authoritative and trustworthy approach. It provides unambiguous control over the substituent placement, avoiding the isomeric mixture problems inherent in direct electrophilic bromination. While the Williamson ether synthesis (Method 3) is also a viable and high-yielding strategy, its practicality depends on the accessibility of the required 2-bromo-6-fluorophenol precursor. The insights and protocols provided in this guide are designed to empower researchers to make informed decisions and execute the synthesis of this valuable chemical intermediate with efficiency and confidence.

References

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

1-Bromo-3-fluoro-4-(2-methoxy-2-phenylethyl)benzene. SpectraBase. Available at: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

How to Synthesize 1-Bromo-3-Methoxybenzene Easily? Protheragen. Available at: [Link]

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. Google Patents.

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Available at: [Link]

-

A New One-Pot Synthesis of Polyfluoro-m-anisoles from Polyfluoroanilines. PDF. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. ACS Publications. Available at: [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

- Method for producing 1-bromo-3-fluorobenzene. Google Patents.

-

1-Bromo-2-fluoro-4-methoxybenzene. PubChem. Available at: [Link]

-

Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature. Available at: [Link]

-

1-bromo-3-methoxybenzene. Sciencemadness Discussion Board. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation. Organic Chemistry Portal. Available at: [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.

-

Fluorine-a small magic bullet atom in the drug development. PubMed Central. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. Available at: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. ChemRxiv. Available at: [Link]

- Preparation method of 2-bromo-4-fluoro-6-methylphenol. Google Patents.

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]

-

Lithiation of 4-methoxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 9. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 10. How to Synthesize 1-Bromo-3-Methoxybenzene Easily? [webmedicalblog.com]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Bromo-3-fluoro-2-methoxybenzene | 845829-94-9 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

2-Bromo-6-fluoroanisole structural formula

An In-depth Technical Guide to 2-Bromo-6-fluoroanisole

This guide provides a comprehensive technical overview of this compound, a pivotal halogenated aromatic intermediate. Its unique substitution pattern imparts valuable reactivity, making it a crucial building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and critical applications, with a focus on its role in modern drug development.

Core Compound Profile

This compound (CAS No. 845829-94-9) is a substituted aromatic ether featuring a methoxy group, a bromine atom, and a fluorine atom positioned on a benzene ring.[1][2] This specific arrangement of functional groups dictates its chemical behavior, offering multiple reactive sites for synthetic transformations.

The presence of both bromine and fluorine atoms on the anisole ring enhances its reactivity and selectivity in various chemical reactions.[1] The bromine atom serves as an excellent leaving group in a multitude of cross-coupling reactions, while the fluorine atom and the methoxy group modulate the electronic properties of the aromatic ring, influencing regioselectivity and reaction kinetics.

Structural Formula

The structural formula of this compound is presented below. The ortho-positioning of the three distinct substituents creates a sterically hindered yet electronically activated system.

Caption: 2D Structure of this compound.

Physicochemical & Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of this compound is provided below. This data is essential for reaction planning, safety assessments, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 845829-94-9 | [1][2] |

| Molecular Formula | C₇H₆BrFO | [1][2][3] |

| Molecular Weight | 205.02 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 208.6 ± 20.0 °C at 760 mmHg | [2][3][6] |

| Density | ~1.53 g/cm³ | [2][3] |

| Flash Point | 94.4 °C | [2][3] |

| Refractive Index | 1.518 | [2] |

| Storage Conditions | Store at 0-8°C, sealed in a dry, dark place. | [1][2][6] |

| Canonical SMILES | COC1=C(C=CC=C1Br)F | [2] |

-

¹H NMR: The spectrum is expected to show three aromatic protons with complex splitting patterns due to H-H and H-F coupling. A singlet corresponding to the three methoxy protons (OCH₃) would be observed in the upfield region (~3.9 ppm).

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to the electronegative F, Br, and O atoms would show characteristic chemical shifts and C-F coupling.

-

Mass Spectrometry (EI): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, at m/z 204 and 206.

Synthesis Methodology

The synthesis of this compound can be approached through several strategic routes. A logical and common approach involves the methylation of the corresponding phenol, 2-bromo-6-fluorophenol. This precursor itself can be synthesized from commercially available starting materials.

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis pathway starting from 2-fluorophenol. This approach leverages a regioselective bromination followed by a standard Williamson ether synthesis.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Methylation of 2-Bromo-6-fluorophenol

This protocol describes the conversion of 2-bromo-6-fluorophenol to the target compound. The causality behind this choice is the high efficiency and reliability of the Williamson ether synthesis for preparing aryl methyl ethers from phenols.

Materials:

-

2-Bromo-6-fluorophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Methyl Iodide (CH₃I) (1.2 eq)

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-6-fluorophenol and anhydrous acetone.

-

Add anhydrous potassium carbonate to the mixture. The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The strategic placement of the bromo, fluoro, and methoxy groups makes this compound a versatile building block, particularly for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1]

Key Reactions

The bromine atom is the primary handle for synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.

-

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. This compound can be coupled with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand to generate substituted anilines, which are common motifs in drug molecules.[7][8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often crucial for achieving high yields.[9]

-

Suzuki Coupling: For the formation of C-C bonds, the Suzuki coupling is frequently employed. This compound can react with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base to yield biaryl or styrenyl compounds.

-

Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[10][11] The resulting organomagnesium compound is a potent nucleophile and strong base, capable of reacting with a variety of electrophiles like aldehydes, ketones, and esters to form new C-C bonds.[11][12][13]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its derivatives are explored for a range of therapeutic targets.

-

Kinase Inhibitors: The compound is explicitly mentioned as a reactant in the preparation of quinazolines that act as c-Jun N-terminal kinase (JNK) inhibitors.[2] JNKs are implicated in various diseases, including inflammatory disorders and neurodegenerative conditions, making them an important therapeutic target.

-

Pharmaceutical Scaffolding: The unique substitution pattern allows for the development of compounds with specific biological activities, making it an essential building block in drug discovery.[1] The presence of halogens can enhance pharmacological properties such as metabolic stability and target binding affinity.

The logical flow from this key intermediate to a potential drug candidate is illustrated below.

Caption: Synthetic pathway from intermediate to API.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on data for structurally similar compounds like 2-bromo-6-chloro-4-fluoroanisole and other halogenated aromatic compounds.[14]

Hazard Profile (Inferred):

-

Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged contact should be avoided.[14]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[14]

-

Acute Toxicity: May be harmful if swallowed or inhaled.

-

Target Organ Toxicity: May cause respiratory irritation.[14]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents and strong acids.

First-Aid Measures (General Guidance):

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 845829-94-9 [m.chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. leah4sci.com [leah4sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Bromo-6-fluoroanisole: A Technical Guide for Researchers

Introduction

2-Bromo-6-fluoroanisole (CAS No. 845829-94-9) is a halogenated aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and methoxy groups on the benzene ring, imparts specific reactivity and makes it a valuable building block in medicinal chemistry and material science.[2] This guide provides an in-depth overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to assist researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | 208.6 °C |

| Density | 1.5 g/cm³ |

| Purity (typical) | ≥98.0% |

(Data sourced from commercial supplier information)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-